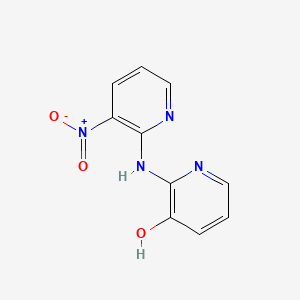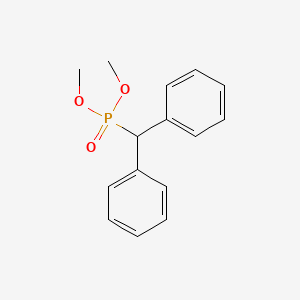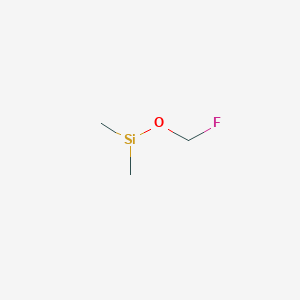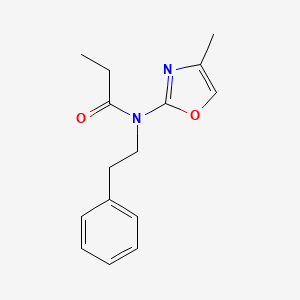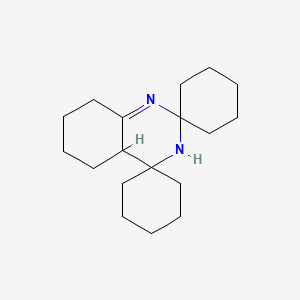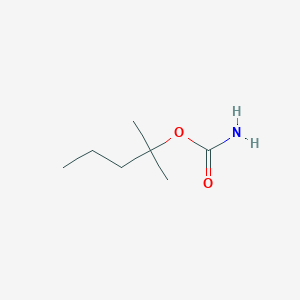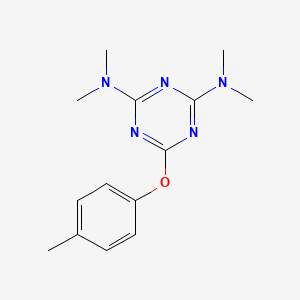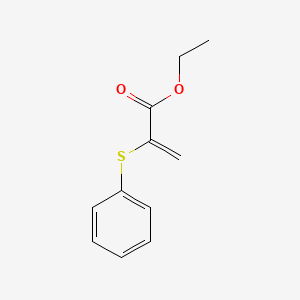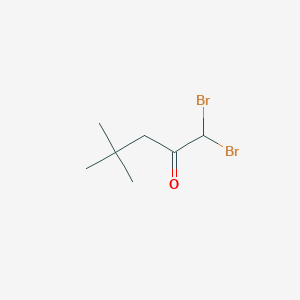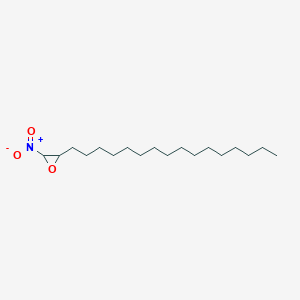
Propyl 2,2,4-trimethylazetidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Propyl 2,2,4-trimethylazetidine-1-carbodithioate, can be achieved through several methods. Common synthetic routes involve cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For instance, azetidines can be prepared by the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted reactions, which offer the advantage of reduced reaction times and improved yields . Additionally, the use of solid supports such as alumina can facilitate the synthesis of azetidines in a more environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Aplicaciones Científicas De Investigación
Propyl 2,2,4-trimethylazetidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are studied for their potential as antibacterial and antimicrobial agents . Additionally, azetidines are used in the development of polymers with unique properties, such as antibacterial coatings and materials for CO2 adsorption .
Mecanismo De Acción
The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .
Propiedades
Número CAS |
54395-84-5 |
|---|---|
Fórmula molecular |
C10H19NS2 |
Peso molecular |
217.4 g/mol |
Nombre IUPAC |
propyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
PIBZRQLNECCMQX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=S)N1C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


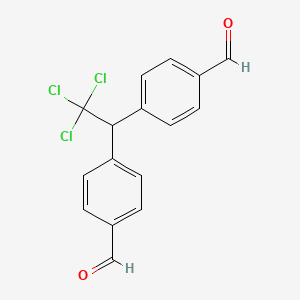
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
